molecular formula C10H17ClN2O2 B7432133 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide

Cat. No. B7432133
M. Wt: 232.71 g/mol
InChI Key: YUSUNBAMLIGTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of N-substituted amides and has been found to have various biochemical and physiological effects.

Scientific Research Applications

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been used in various scientific research applications, including the study of cardiovascular diseases, cancer, and neurological disorders. In cardiovascular research, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been found to have anti-arrhythmic effects and can protect the heart from ischemia-reperfusion injury. In cancer research, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological research, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been found to have neuroprotective effects and can improve cognitive function.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is not fully understood. However, it has been suggested that 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide may act as an agonist for the adenosine A1 receptor. Adenosine A1 receptor activation has been shown to have various physiological effects, including the inhibition of neurotransmitter release, the reduction of heart rate, and the protection of neurons from damage.
Biochemical and Physiological Effects
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been found to have various biochemical and physiological effects. In cardiovascular research, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been shown to reduce the incidence of arrhythmias and protect the heart from ischemia-reperfusion injury. In cancer research, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been found to inhibit the growth of tumor cells and induce apoptosis. In neurological research, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide in lab experiments is its high potency. 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been found to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation of using 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide. One direction is the investigation of its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is the development of new analogs of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide with improved solubility and potency. Additionally, the mechanism of action of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide needs to be further elucidated to fully understand its physiological effects.
Conclusion
In conclusion, 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been found to have potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. The development of new analogs of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide with improved solubility and potency and the further elucidation of its mechanism of action are important future directions for the study of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide.

Synthesis Methods

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide can be synthesized by reacting 2-chloroacrylonitrile with 3-hydroxypropylamine in the presence of a base. The resulting intermediate is then reacted with propanoyl chloride to obtain 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide. The reaction scheme is shown below:

properties

IUPAC Name

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-7(2)15-5-4-9(6-12)13-10(14)8(3)11/h7-9H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUNBAMLIGTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C#N)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide

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